2-(2-Nitrophenoxy)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(2-Nitrophenoxy)benzaldehyde often involves the condensation of nitrophenols with aldehydes. For instance, 2-nitrophenol condenses with trichloroacetaldehyde in the presence of concentrated sulfuric acid to give 2,2-di(3-nitro-4-hydroxyphenyl)-1,1,1-trichloroethane among other products, indicating the reactivity of nitrophenols in condensation reactions (Irving & Irving, 1991). Additionally, synthesis approaches can involve crystal engineering routes and hydrogen bonding materials for the development of materials with specific optical properties (Karthick et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds analogous to 2-(2-Nitrophenoxy)benzaldehyde has been elucidated through X-ray diffraction analysis, revealing significant details about steric effects and molecular geometry. For instance, the molecular structure of related benzodioxins was determined to investigate the steric effect of the nitro group ortho to the phenolic oxygen atom in such condensations (Irving & Irving, 1991).
Chemical Reactions and Properties
Reactions involving 2-(2-Nitrophenoxy)benzaldehyde derivatives can lead to the formation of various products, including nitroso compounds through photochemical reactions. The irradiation of 2-nitrobenzyl alcohol yields 2-nitroso benzaldehyde with high quantum yields, demonstrating the photochemical reactivity of nitrobenzyl compounds (Gáplovský et al., 2005).
Physical Properties Analysis
The physical properties of 2-(2-Nitrophenoxy)benzaldehyde and related compounds, such as solubility and thermal behavior, are crucial for their application in various fields. For example, the solubility and thermal behavior of a molecular adduct formed from 4-(dimethylamino)benzaldehyde and 4-nitrophenol were analyzed to assess its suitability for nonlinear optical applications (Karthick et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents or under certain conditions, define the applications and behavior of 2-(2-Nitrophenoxy)benzaldehyde derivatives. The reaction between 2-nitrophenol and trichloroacetaldehyde, resulting in various products, showcases the complex chemical behavior and potential for synthesizing diverse compounds (Irving & Irving, 1991).
Scientific Research Applications
Biodegradation and Environmental Impact
2-(2-Nitrophenoxy)benzaldehyde, an analog of nitrobenzene and benzaldehyde compounds, is relevant in the study of environmental biodegradation. For instance, in the purification and characterization of 2-aminomuconic semialdehyde dehydrogenase from Pseudomonas pseudoalcaligenes, enzymes were found to convert 2-aminophenol to 2-aminomuconate, demonstrating the degradation of similar compounds in environmental contexts (He, Davis, & Spain, 1998).
Photolytic Precursors and Atmospheric Chemistry
Nitrophenols, closely related to 2-(2-Nitrophenoxy)benzaldehyde, act as photolytic precursors of nitrous acid (HONO) and influence atmospheric chemistry. Their gas-phase absorption impacts other photochemistry by reducing available actinic flux, affecting the photolysis rates of ozone and nitrogen dioxide (Chen, Wenger, & Venables, 2011).
Chemical and Safety Investigation in Production
Research on the production of 2-nitrobenzaldehyde, a similar compound, through the nitration of benzaldehyde, highlights the importance of understanding the chemical and kinetic behavior of these systems. This knowledge aids in increasing yield and reducing risks associated with the production process (Somma, Marotta, Andreozzi, & Caprio, 2014).
Pharmaceutical Applications
2-(2-Nitrophenoxy)benzaldehyde derivatives play a role in pharmaceutical applications. The condensation of similar benzaldehydes with ethyl cyanoacetate, using alkaline carbons as catalysts, results in precursors for 1,4-dihydropyridine derivatives, which have applications as calcium channel blockers (Perozo-Rondón et al., 2006).
Catalysis and Organic Synthesis
In the context of catalysis, studies on the selective oxidation of benzyl alcohol to benzaldehyde using NiFe2O4 nanoparticles showcase the potential of similar compounds in organic synthesis and industrial applications (Iraqui, Kashyap, & Rashid, 2020).
Biomimetic Chemistry and Enzymatic Mimics
2-(2-Nitrophenoxy)benzaldehyde and its analogs are also relevant in biomimetic chemistry. Studies on CuII-diphenolate complexes mimicking the oxidized form of galactose oxidase show how similar compounds participate in biomimetic reactions, advancing our understanding of enzymatic processes (Pratt & Stack, 2003).
Material Science and Nanotechnology
Research in material science, particularly in the development of novel compounds and materials, often involves derivatives of 2-(2-Nitrophenoxy)benzaldehyde. For instance, the study of Zn(II)- or Ag(I)-catalyzed metathesis reactions with 3-En-1-ynamides and nitrosoarenes demonstrates the synthesis of benzaldehyde derivatives, contributing to advancements in nanotechnology and materials chemistry (Gawade, Huple, & Liu, 2014).
Photocatalysis and Green Chemistry
The photocatalytic oxidation of benzyl alcohol to benzaldehyde, using heteropolyacids-immobilized graphitic carbon nitride, is an example of green chemistry applications. This process emphasizes the importance of environmentally friendly methods in chemical synthesis (Wu, An, & Song, 2020).
Crystallography and Structural Chemistry
Studies on the structure of related compounds, such as (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline, contribute to the field of crystallography and structural chemistry, providing insights into molecular configurations and interactions (Tahir et al., 2010).
Safety And Hazards
Future Directions
The future directions for the study of “2-(2-Nitrophenoxy)benzaldehyde” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, nanoparticle proximity has been shown to control selectivity in benzaldehyde hydrogenation, which could be relevant for the study of "2-(2-Nitrophenoxy)benzaldehyde" .
properties
IUPAC Name |
2-(2-nitrophenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)14(16)17/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXQFZNGTPPSPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345887 | |
Record name | 2-(2-Nitrophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenoxy)benzaldehyde | |
CAS RN |
66961-19-1 | |
Record name | 2-(2-Nitrophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-nitrophenoxy)-benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.